N-allyl-2-piperazin-1-ylacetamide chemical structure and physical properties
N-allyl-2-piperazin-1-ylacetamide chemical structure and physical properties
An In-depth Technical Guide to N-allyl-2-(piperazin-1-yl)acetamide: Chemical Structure, Properties, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of N-allyl-2-(piperazin-1-yl)acetamide, a molecule of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes information from its constituent chemical moieties—the N-allyl group, the acetamide linker, and the piperazine ring—to project its chemical and physical properties. A plausible synthetic route is detailed, drawing from established organic chemistry principles for the synthesis of related N-substituted piperazine derivatives. Furthermore, potential biological activities and therapeutic applications are discussed based on the known pharmacological profiles of structurally analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and a framework for future investigation of this compound.
Chemical Identity and Structure
N-allyl-2-(piperazin-1-yl)acetamide is a heterocyclic organic compound. Its structure is characterized by a central piperazine ring linked to an N-allyl acetamide moiety.
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IUPAC Name: N-(prop-2-en-1-yl)-2-(piperazin-1-yl)acetamide
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Synonyms: N-allyl-2-(1-piperazinyl)acetamide
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Core Components:
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Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine ring is a common scaffold in many biologically active compounds due to its ability to interact with various biological targets.[1]
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N-allyl group: A propenyl group attached to a nitrogen atom. This functional group can be involved in various chemical reactions and can influence the pharmacokinetic properties of a molecule.
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Acetamide linker: A two-carbon chain with a carbonyl group and a nitrogen atom, which connects the piperazine ring to the N-allyl group. Acetamide linkages are prevalent in many pharmaceutical compounds.[2]
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Chemical Structure Diagram
Caption: 2D Chemical Structure of N-allyl-2-(piperazin-1-yl)acetamide
Estimated Physical and Chemical Properties
| Property | Estimated Value/Information | Source/Basis for Estimation |
| Molecular Formula | C9H17N3O | Based on the chemical structure |
| Molecular Weight | 183.25 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on the properties of 2-(piperazin-1-yl)acetamide, which is a solid.[3] |
| Melting Point | Expected to be in the range of similar N-substituted piperazine acetamides (e.g., N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide has a melting point of 115-117 °C). | Analogy to structurally related compounds. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Extrapolation from smaller, related molecules. For example, N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide has a boiling point of 411.2±45.0 °C at 760 mmHg.[4] |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The presence of the piperazine and acetamide groups, which can form hydrogen bonds, suggests solubility in polar solvents. |
| pKa | The piperazine nitrogen atoms will be basic. The pKa of the secondary amine in the piperazine ring is expected to be around 9.8. | Based on the known pKa of piperazine. |
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of N-allyl-2-(piperazin-1-yl)acetamide is via the nucleophilic substitution of a haloacetamide with piperazine. This approach is a common and well-established method for the preparation of N-substituted piperazine derivatives.[5][6]
Reaction Scheme
Caption: Proposed synthesis of N-allyl-2-(piperazin-1-yl)acetamide.
Step-by-Step Methodology
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Preparation of N-allyl-2-chloroacetamide:
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To a solution of allylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether), cooled in an ice bath, add chloroacetyl chloride dropwise with stirring.
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An equivalent of a non-nucleophilic base, such as triethylamine, should be added to scavenge the HCl byproduct.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-allyl-2-chloroacetamide.
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Synthesis of N-allyl-2-(piperazin-1-yl)acetamide:
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Dissolve N-allyl-2-chloroacetamide in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Add an excess of piperazine (typically 2-4 equivalents) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like potassium carbonate can be used.[6]
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Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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If a solid (piperazine hydrochloride or potassium carbonate) is present, filter it off.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure N-allyl-2-(piperazin-1-yl)acetamide.
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Potential Biological Activities and Applications
The chemical structure of N-allyl-2-(piperazin-1-yl)acetamide, featuring a piperazine core, suggests a range of potential biological activities. The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse pharmacological effects.[1]
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Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have demonstrated significant antimicrobial and antifungal properties. The nitrogen atoms of the piperazine ring can interact with microbial enzymes and cell wall components. The incorporation of the acetamide linker has also been shown to contribute to antimicrobial efficacy in various compounds.[7][8]
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Anticancer Activity: The piperazine ring is a key component of several anticancer drugs. It can confer properties that allow the molecule to interact with specific targets in cancer cells, such as kinases or other enzymes involved in cell proliferation.[1][7]
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Anticonvulsant Activity: Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant effects, showing promise in animal models of epilepsy.[6] This suggests that N-allyl-2-(piperazin-1-yl)acetamide could be explored for its potential in treating neurological disorders.
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Enzyme Inhibition: Piperazine-containing compounds have been developed as inhibitors for various enzymes. For instance, derivatives of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been shown to be effective inhibitors of human carbonic anhydrase.[9] The specific biological targets of N-allyl-2-(piperazin-1-yl)acetamide would need to be determined through experimental screening.
Conclusion and Future Directions
N-allyl-2-(piperazin-1-yl)acetamide represents a molecule with significant potential for further investigation in the field of drug discovery. Based on the well-documented biological activities of its constituent chemical motifs, it is a promising candidate for screening in a variety of therapeutic areas, including infectious diseases, oncology, and neurology.
The proposed synthesis is straightforward and utilizes readily available starting materials, making the compound accessible for further study. Future research should focus on the actual synthesis, purification, and comprehensive characterization of N-allyl-2-(piperazin-1-yl)acetamide. Subsequent in vitro and in vivo studies are warranted to elucidate its specific biological activities and to validate its potential as a lead compound for the development of novel therapeutic agents.
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PubChem. (n.d.). N-Allylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Semantic Scholar. (2024, February 21). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Retrieved from [Link]
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Pak. J. Pharm. Sci. (2014). Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Retrieved from [Link]
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ResearchGate. (2019, February). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Retrieved from [Link]
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Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]
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Mehta, S., Kumar, S., Marwaha, R. K., Narasimhan, B., Ramasamy, K., Lim, S. M., ... & Mani, V. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 1-15. Retrieved from [Link]
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Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 21(9), 1234. Retrieved from [Link]
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International Journal of Novel Research and Development. (2021). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Retrieved from [Link]
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